molecular formula C14H22O B12675980 5-(tert-Butyl)-2,3,4,5,6,7-hexahydro-2-methyl-1H-inden-1-one CAS No. 94278-41-8

5-(tert-Butyl)-2,3,4,5,6,7-hexahydro-2-methyl-1H-inden-1-one

Cat. No.: B12675980
CAS No.: 94278-41-8
M. Wt: 206.32 g/mol
InChI Key: WMCWNNBGYNWSMY-UHFFFAOYSA-N
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Description

5-(tert-Butyl)-2,3,4,5,6,7-hexahydro-2-methyl-1H-inden-1-one: is a chemical compound that belongs to the class of organic compounds known as indanes. Indanes are bicyclic compounds consisting of a benzene ring fused to a cyclopentane ring. This particular compound is characterized by the presence of a tert-butyl group and a methyl group attached to the indane structure. The tert-butyl group is known for its steric hindrance, which can influence the reactivity and properties of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyl)-2,3,4,5,6,7-hexahydro-2-methyl-1H-inden-1-one can be achieved through various synthetic routes. One common method involves the alkylation of 2-methylindanone with tert-butyl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. The use of catalysts and advanced purification techniques such as distillation and recrystallization may also be employed to enhance the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 5-(tert-Butyl)-2,3,4,5,6,7-hexahydro-2-methyl-1H-inden-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride or sodium methoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted indanes with various functional groups.

Scientific Research Applications

Chemistry: In chemistry, 5-(tert-Butyl)-2,3,4,5,6,7-hexahydro-2-methyl-1H-inden-1-one is used as a building block for the synthesis of more complex organic molecules

Biology: In biological research, this compound can be used as a probe to study the effects of steric hindrance on enzyme-substrate interactions. It can also serve as a model compound to investigate the metabolic pathways involved in the degradation of indane derivatives.

Medicine: In medicinal chemistry, derivatives of this compound may be explored for their potential pharmacological activities. The presence of the tert-butyl group can enhance the lipophilicity and membrane permeability of the compound, making it a potential candidate for drug development.

Industry: In the industrial sector, this compound can be used as an intermediate in the production of specialty chemicals, polymers, and advanced materials. Its unique structure and reactivity make it valuable for the synthesis of high-performance materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-2,3,4,5,6,7-hexahydro-2-methyl-1H-inden-1-one involves its interaction with molecular targets and pathways within a biological system. The tert-butyl group can influence the compound’s binding affinity to enzymes and receptors, potentially altering their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert specific biological effects.

Comparison with Similar Compounds

    2-Methylindanone: Lacks the tert-butyl group, resulting in different steric and electronic properties.

    5-(tert-Butyl)-2,3,4,5,6,7-hexahydro-1H-inden-1-one: Similar structure but lacks the methyl group, affecting its reactivity and applications.

    tert-Butylbenzene: Contains the tert-butyl group but lacks the indane structure, leading to different chemical behavior.

Uniqueness: 5-(tert-Butyl)-2,3,4,5,6,7-hexahydro-2-methyl-1H-inden-1-one is unique due to the presence of both the tert-butyl and methyl groups on the indane scaffold. This combination of functional groups imparts distinct steric and electronic properties, making it valuable for various applications in research and industry.

Properties

CAS No.

94278-41-8

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

5-tert-butyl-2-methyl-2,3,4,5,6,7-hexahydroinden-1-one

InChI

InChI=1S/C14H22O/c1-9-7-10-8-11(14(2,3)4)5-6-12(10)13(9)15/h9,11H,5-8H2,1-4H3

InChI Key

WMCWNNBGYNWSMY-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(C1=O)CCC(C2)C(C)(C)C

Origin of Product

United States

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